molecular formula C5H12ClOPS2 B3052510 O-Ethyl S-propyl chlorodithiophosphate CAS No. 42069-01-2

O-Ethyl S-propyl chlorodithiophosphate

Cat. No.: B3052510
CAS No.: 42069-01-2
M. Wt: 218.7 g/mol
InChI Key: YNCRZEUPMCYHDT-UHFFFAOYSA-N
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Description

O-Ethyl S-propyl chlorodithiophosphate is an organophosphorus compound with the molecular formula C5H12ClOPS2 . It is known for its use in various chemical applications, particularly in the synthesis of other organophosphorus compounds. The compound is characterized by the presence of both ethyl and propyl groups attached to a chlorodithiophosphate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Ethyl S-propyl chlorodithiophosphate can be synthesized through the reaction of S-propyl dithiophosphoryl dichloride with ethanol in the presence of triethylamine . The reaction typically proceeds under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

O-Ethyl S-propyl chlorodithiophosphate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The sulfur atoms in the compound can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organophosphorus compounds with different functional groups.

Scientific Research Applications

O-Ethyl S-propyl chlorodithiophosphate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of O-Ethyl S-propyl chlorodithiophosphate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting their function. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to O-Ethyl S-propyl chlorodithiophosphate include:

Uniqueness

This compound is unique due to its specific combination of ethyl and propyl groups attached to a chlorodithiophosphate moiety. This structure imparts distinct chemical properties and reactivity compared to other organophosphorus compounds.

Properties

IUPAC Name

chloro-ethoxy-propylsulfanyl-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClOPS2/c1-3-5-10-8(6,9)7-4-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCRZEUPMCYHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSP(=S)(OCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClOPS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866074
Record name Phosphorochloridodithioic acid, O-ethyl S-propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphorochloridodithioic acid, O-ethyl S-propyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

42069-01-2
Record name Phosphorochloridodithioic acid, O-ethyl S-propyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42069-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorochloridodithioic acid, O-ethyl S-propyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042069012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorochloridodithioic acid, O-ethyl S-propyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphorochloridodithioic acid, O-ethyl S-propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-ethyl S-propyl chlorodithiophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.569
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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O-Ethyl S-propyl chlorodithiophosphate
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O-Ethyl S-propyl chlorodithiophosphate

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